molecular formula C14H26N2O B185399 1,3-Dicyclohexyl-1-methylurea CAS No. 52040-07-0

1,3-Dicyclohexyl-1-methylurea

Cat. No. B185399
CAS RN: 52040-07-0
M. Wt: 238.37 g/mol
InChI Key: CAPAGWIKRVCJSA-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1-methylurea is a chemical compound with the linear formula C14H26N2O . It has a molecular weight of 238.376 .


Molecular Structure Analysis

The molecular structure of 1,3-Dicyclohexyl-1-methylurea is represented by the linear formula C14H26N2O . The exact mass of the molecule is 238.204514 g/mol .

properties

IUPAC Name

1,3-dicyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPAGWIKRVCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357468
Record name 1,3-dicyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-1-methylurea

CAS RN

52040-07-0
Record name 1,3-dicyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DICYCLOHEXYL-1-METHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

18.38 g of cyclohexyl isocyanate (0.147 mol) are added dropwise to a solution of 19.12 g of N-methyl-N-cyclohexylamine (0.169 mol) in 160 ml of hexane and then the cloudy mixture is refluxed for 2 h and then evaporated to dryness, to give 35 g of crude N,N′-dicyclohexyl-N-methylurea. 12 g of POCl3 (78 mmol) is added, over 1 h, to a suspension of 17 g of said N,N′-dicyclohexyl-N-methylurea (71.33 mmol) in 65 ml of toluene, and then, after a few hours at 20° C., 15.5 g of N-butyl-N-methylamine (0.178 mmol) are added over 2 h, and then, after a further 2 h at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide are then added while cooling, and the two-phase medium is then extracted with diisopropyl ether. After drying and evaporation to dryness, the oil obtained, 26.5 g, is distilled at 180° C. under 1 mbar, to give 21.25 g of the expected guanidine (yield 97%).
Quantity
18.38 g
Type
reactant
Reaction Step One
Quantity
19.12 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 19.12 g of N-methyl-N-cyclohexylamine (0.169 mol) in 160 ml of hexane is admixed dropwise with 18.38 g of cyclohexyl isocyanate (0.147 mol) and then the cloudy mixture is heated at reflux for 2 hours, after which it is evaporated to dryness to give 35 g of crude N,N′-dicyclohexyl-N-methylurea. A suspension of 17 g of this crude product (71.33 mmol) in 65 ml of dry toluene is admixed with 12 g of POCl3 (78 mmol) over 1 hour, and then, after a number of hours at 20° C., 15.5 g of N-butyl-N-methylamine (0.178 mmol) are added over 2 hours, and then, after a further 2 hours at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide solution are then added with cooling, after which the two-phase mixture is extracted with diisopropyl ether. Following drying and evaporation to dryness, the oil obtained, 26.5 g, is distilled at 180° C. under 1 mbar to give 21.25 g of the expected guanidine (97% yield).
Quantity
19.12 g
Type
reactant
Reaction Step One
Quantity
18.38 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

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